5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide
Description
5-Bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a bromine atom at the 5-position and a sulfonamide group linked to a 2-(3-chlorophenyl)-2-methoxypropyl moiety. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The compound’s structure combines electron-withdrawing (bromine, sulfonamide) and lipophilic (3-chlorophenyl, methoxypropyl) groups, which may enhance its pharmacokinetic profile and target binding affinity.
Properties
IUPAC Name |
5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO3S2/c1-14(20-2,10-4-3-5-11(16)8-10)9-17-22(18,19)13-7-6-12(15)21-13/h3-8,17H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIMUERWQVMKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like arylboronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 5-Bromo-N-Alkylthiophene-2-Sulfonamide Family
The target compound belongs to a broader class of 5-bromo-N-alkylthiophene-2-sulfonamides. Key derivatives and their differences include:
- Synthesis Efficiency : The target compound’s synthesis involves alkylation of 5-bromothiophene-2-sulfonamide with a substituted alkyl bromide under mild conditions (room temperature, DMF, LiH) . In contrast, propyl derivatives require transition-metal catalysis (e.g., Pd) for cross-coupling reactions , which may increase cost and complexity.
- Structural Impact : The 3-chlorophenyl and methoxy groups in the target compound introduce steric hindrance and electronic effects that could improve receptor binding compared to simpler alkyl chains .
Compounds with 3-Chlorophenyl Substituents
The 3-chlorophenyl group is a common motif in bioactive molecules. Examples include:
- 2-Arylidene-N-(3-Chlorophenyl)hydrazinecarbothioamides : These precursors, synthesized via condensation of hydrazinecarbothioamides with aromatic aldehydes , lack the sulfonamide group but share the 3-chlorophenyl moiety. Their biological activity (unreported in evidence) may differ due to the absence of the thiophene-sulfonamide core.
- Benzothiazole Derivatives (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Chlorophenyl)acetamide) : These compounds replace the thiophene ring with a benzothiazole system, which may alter metabolic stability and target selectivity .
Sulfonamide-Based Analogues
- N-(5-Bromo-2-Chlorobenzyl)-N-Cyclopropylnaphthalene-2-Sulfonamide: This naphthalene sulfonamide derivative exhibits antibacterial and antitumor activities .
- Its biological activity may hinge on carboxamide-mediated hydrogen bonding, a feature absent in the target compound .
Analytical Characterization
- Mass Spectrometry : Like 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides , the target compound’s molecular ion and fragmentation patterns can be predicted using the nitrogen rule, aiding in structural confirmation.
- Molecular Modeling : Computational studies (e.g., Chem3D Pro) for similar sulfonamides suggest that atomic charges on heteroatoms (N, S) influence binding to biological targets .
Biological Activity
5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
The synthesis of this compound typically involves multiple synthetic steps. The initial step often includes the bromination of thiophene followed by sulfonation and coupling with 2-(3-chlorophenyl)-2-methoxypropylamine. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and chlorosulfonic acid for sulfonation. The final coupling step may involve coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits potent antimicrobial activity. For instance, a study evaluated its efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, revealing a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL . These results suggest that the compound may serve as a promising candidate for treating resistant bacterial infections.
Inhibition of Carbonic Anhydrase
Another significant aspect of its biological activity is its role as an inhibitor of carbonic anhydrase (CA). Research indicates that derivatives of thiophene-2-sulfonamides, including this compound, effectively inhibit various isoforms of CA, particularly the tumor-associated isoforms hCA IX and XII, in the subnanomolar range . This inhibition suggests potential applications in cancer therapy.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors, modulating their activity. For instance, the antibacterial action may be attributed to its ability to interfere with bacterial metabolic pathways .
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized various derivatives of thiophene-2-sulfonamides and tested their antimicrobial properties. One notable derivative demonstrated significant activity against resistant strains, suggesting that structural modifications can enhance efficacy .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| This compound | 0.39 | 0.78 | High |
| Other derivatives | Varies | Varies | Moderate |
Case Study: CA Inhibition
A separate study focused on the inhibition of carbonic anhydrase by thiophene-2-sulfonamides. The findings indicated that certain derivatives could inhibit hCA II effectively, with IC50 values in the nanomolar range, highlighting their potential use in therapeutic applications targeting CA-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
